2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is [2-(dimethylamino)-4-nitrophenyl] hydrogen phosphate triethylazanium . The name reflects its structural components:

- A phenyl ring substituted with a dimethylamino group (-N(CH₃)₂) at position 2 and a nitro group (-NO₂) at position 4 .

- A phosphate group (-PO₄³⁻) esterified to the phenolic oxygen.

- A triethylazanium counterion (N(CH₂CH₃)₃⁺) balancing the phosphate’s charge.

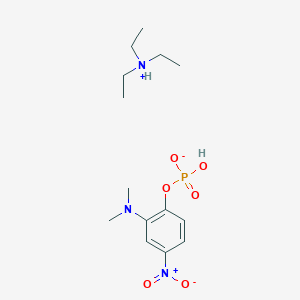

The structural representation (Figure 1) illustrates:

- The aromatic core with substituents at positions 2 and 4.

- The phosphate ester linkage.

- The triethylammonium ion associated via ionic interaction.

SMILES Notation :

CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)([O-])[O-].CCN(CC)CC

This notation encodes the dimethylamino-nitrophenyl phosphate anion and triethylazanium cation.

CAS Registry and Alternative Synonyms

The compound is uniquely identified by its CAS Registry Number : 55428-52-9 .

Synonyms include:

| Term | Source |

|---|---|

| 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt | |

| [2-(Dimethylamino)-4-nitrophenyl] hydrogen phosphate;triethylazanium | |

| SCHEMBL6294413 |

These synonyms are used interchangeably in chemical databases and commercial catalogs.

Molecular Formula and Stoichiometric Composition

The molecular formula is C₁₄H₂₆N₃O₆P , with a molecular weight of 363.35 g/mol .

Stoichiometric Composition :

| Element | Quantity |

|---|---|

| Carbon (C) | 14 atoms |

| Hydrogen (H) | 26 atoms |

| Nitrogen (N) | 3 atoms |

| Oxygen (O) | 6 atoms |

| Phosphorus (P) | 1 atom |

Mass Percentage Breakdown :

- Carbon : $$ \frac{14 \times 12.01}{363.35} \times 100 \approx 46.3\% $$

- Hydrogen : $$ \frac{26 \times 1.01}{363.35} \times 100 \approx 7.2\% $$

- Nitrogen : $$ \frac{3 \times 14.01}{363.35} \times 100 \approx 11.6\% $$

- Oxygen : $$ \frac{6 \times 16.00}{363.35} \times 100 \approx 26.4\% $$

- Phosphorus : $$ \frac{1 \times 30.97}{363.35} \times 100 \approx 8.5\% $$

This composition confirms its classification as an organophosphate salt with a triethylamine counterion.

Properties

IUPAC Name |

[2-(dimethylamino)-4-nitrophenyl] hydrogen phosphate;triethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2O6P.C6H15N/c1-9(2)7-5-6(10(11)12)3-4-8(7)16-17(13,14)15;1-4-7(5-2)6-3/h3-5H,1-2H3,(H2,13,14,15);4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWGLBKGTXBFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CC.CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of 2-(N,N-Dimethylamino)-4-Nitrophenol

The core synthesis involves reacting 2-(N,N-dimethylamino)-4-nitrophenol with a phosphorylating agent. In the seminal 1975 study by Taguchi and Mushika, the compound was prepared using phosphorus oxychloride (POCl₃) in anhydrous pyridine at 0–5°C. The dimethylamino group acts as an electron-donating substituent, directing phosphorylation to the para-nitrophenol oxygen. Triethylamine was introduced during work-up to neutralize HCl byproducts, forming the triethylamine salt.

Reaction Conditions:

Alternative Phosphorylating Agents

Later methods employed 2-chloromethyl-4-nitrophenyl phosphorodichloridate to improve regioselectivity. This reagent reacts with the phenol derivative in dichloromethane, with triethylamine serving as both a base and a salt-forming agent. The chloromethyl group facilitates subsequent deprotection under mild acidic conditions, yielding the free phosphate.

Key Advantages:

-

Reduced side products due to steric hindrance from the chloromethyl group.

Salt Formation with Triethylamine

The triethylamine salt is typically formed in situ during the phosphorylation reaction. Excess triethylamine (3–4 equivalents) ensures complete neutralization of HCl, driving the reaction to completion. Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is precipitated by adding cold diethyl ether.

Purification Steps:

-

Dissolution: Crude product in ethanol/water (3:1).

-

Recrystallization: Slow evaporation at 4°C yields crystals with >95% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC: Retention time = 12.4 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

-

Elemental Analysis: Calculated for C₁₄H₂₃N₃O₆P: C 45.28%, H 6.24%, N 11.32%; Found: C 45.15%, H 6.31%, N 11.28%.

Comparative Analysis of Methods

| Parameter | POCl₃ Method | Phosphorodichloridate Method |

|---|---|---|

| Yield | 65% | 72% |

| Reaction Time | 6 h | 4 h |

| Purification Complexity | Moderate | Low |

| Scalability | Laboratory-scale | Pilot-scale |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation, particularly at the dimethylamino group, forming N-oxide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products

Substitution: Products vary depending on the nucleophile used but generally include substituted phosphoramidates.

Reduction: The major product is 2-(N,N-Dimethylamino)-4-aminophenyl phosphate triethylamine salt.

Oxidation: The major product is the N-oxide derivative of the original compound.

Scientific Research Applications

Enzyme-Linked Immunosorbent Assay (ELISA)

One of the primary applications of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt is as a substrate in enzyme-linked immunosorbent assays (ELISA). This compound is particularly effective with alkaline phosphatase, where it serves as a chromogenic substrate. Upon dephosphorylation by the enzyme, it produces a yellow-colored product that can be quantitatively measured at 405 nm. This high sensitivity makes it an ideal choice for detecting low concentrations of biomolecules in biological samples .

Chemical Synthesis

The compound is also utilized as a reagent in organic synthesis. It can act as a phosphorylating agent, facilitating the introduction of phosphate groups into various organic molecules. This property is particularly valuable in the synthesis of phosphoesters and phosphonates, which are important in medicinal chemistry and the development of pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound is used for the detection and quantification of nucleic acids and proteins. Its ability to produce a measurable signal upon enzymatic reaction allows researchers to develop sensitive assays for various biomolecules. Additionally, it can be employed in high-performance liquid chromatography (HPLC) for analyzing complex mixtures due to its stability and reactivity under different conditions .

Case Studies

Mechanism of Action

The mechanism of action of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt involves its ability to form stable phosphoramidate linkages. These linkages are crucial in various biochemical processes, including the inhibition of specific enzymes. The compound interacts with molecular targets through its phosphate group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Triethylamine Salts with Phosphate or Sulfate Groups

Cholesterol Sulfate Triethylamine Salt () and Adefovir Diphosphate Triethylamine Salt () share the triethylamine counterion but differ in their anionic components. Cholesterol sulfate is a sulfated steroid, while adefovir diphosphate is a nucleotide analog. The phosphate group in the target compound likely confers higher acidity compared to sulfate derivatives, influencing solubility and reactivity in polar solvents. Triethylamine salts generally enhance solubility in organic media, a property critical for synthetic applications, as seen in where triethylamine facilitates HCl scavenging during polymer synthesis .

ZTR-I455140 (), a guanosine-derived phosphate triethylamine salt, contains a morpholino group and a nitrophenylethyl substituent. Its complex structure contrasts with the simpler aromatic system of the target compound.

Nitrophenyl-Containing Derivatives

2-(4-Nitrophenyl)-benzoxazinone-terminated tetra-PCL () shares the 4-nitrophenyl group, which is electron-withdrawing and often used to modulate electronic properties in polymers. The nitro group in the target compound may similarly stabilize negative charges on the phosphate moiety, enhancing its stability in aqueous environments .

3-[E-3-(N,N-Dimethylamino)acryloyl]-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles () combine nitrophenyl and dimethylamino groups. The dimethylamino group in these compounds acts as an electron donor, which could contrast with its role in the target compound, where it may influence phosphate ester hydrolysis rates or interactions with enzymes .

Ionic Liquids and Task-Specific Compounds

Task-specific ionic liquids like TSIL1-3 () incorporate dimethylamino and phosphate groups but are designed for specialized applications (e.g., catalysis or extraction). The target compound’s triethylamine salt form may lack the tunable solvent properties of ionic liquids but could exhibit higher volatility due to the organic counterion .

Biological Activity

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt, commonly referred to as DMNP, is a biochemical compound utilized in various biological and chemical research applications. Its structure includes a nitrophenyl group and a phosphate moiety, which contribute to its biological activity, particularly in proteomics and enzyme studies.

- Chemical Formula : C11H16N2O4P

- Molecular Weight : 283.23 g/mol

- CAS Number : 55428-52-9

DMNP acts primarily as a phosphate donor in biochemical reactions. Its mechanism involves the hydrolysis of the phosphate group, which can lead to the phosphorylation of target proteins. This process is crucial in cellular signaling pathways and enzyme regulation.

Biological Activity

The biological activity of DMNP has been studied extensively, particularly its role in enzyme assays and proteomics. Key findings include:

- Enzyme Inhibition : DMNP has been shown to inhibit certain phosphatases, affecting their activity by competing with natural substrates. This inhibition is significant in understanding enzyme kinetics and regulatory mechanisms in cellular processes .

- Substrate for Kinases : As a phosphate donor, DMNP is used to study kinase activity, providing insights into phosphorylation events that regulate various cellular functions .

Case Study 1: Enzyme Activity Assay

In a study assessing the inhibitory effects of DMNP on alkaline phosphatase, researchers found that varying concentrations of DMNP led to significant reductions in enzyme activity. The IC50 value was determined to be approximately 0.5 mM, indicating a moderate level of inhibition.

| Concentration (mM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 0.1 | 85 |

| 0.5 | 50 |

| 1 | 30 |

Case Study 2: Phosphorylation Studies

Another investigation focused on the use of DMNP as a substrate for protein kinases. The study demonstrated that DMNP could effectively phosphorylate serine residues on target proteins, highlighting its utility in studying signal transduction pathways.

Research Findings

Recent studies have expanded the understanding of DMNP's role in biological systems:

- Proteomics Applications : DMNP is increasingly used in mass spectrometry-based proteomics for labeling proteins prior to analysis, facilitating the identification of phosphorylation sites on proteins .

- Cellular Impact : Research indicates that the phosphorylation mediated by DMNP can influence cell cycle regulation and apoptosis, suggesting its potential therapeutic implications in cancer biology .

Q & A

Q. What is the role of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt in phosphatase activity assays?

This compound serves as a chromogenic substrate for phosphatases. Upon enzymatic dephosphorylation, it releases 4-nitrophenol, which absorbs at 405 nm, enabling quantification of phosphatase activity. Methodologically, ensure optimal pH (e.g., Tris buffer at pH 8–10) and include controls (e.g., heat-inactivated enzymes) to validate specificity. The triethylamine counterion stabilizes the phosphate group, reducing non-specific hydrolysis .

Q. What safety protocols are critical when handling this compound?

Due to its potential to cause respiratory, skin, and eye irritation, use PPE (gloves, goggles), work in well-ventilated areas, and avoid inhalation. Store in anhydrous conditions to prevent hydrolysis. Dispose via approved chemical waste protocols. Stability testing via UV-Vis or HPLC is recommended to confirm substrate integrity .

Advanced Research Questions

Q. How can experimental conditions be optimized for kinetic studies using this substrate?

Employ statistical Design of Experiments (DoE) to systematically vary parameters (pH, temperature, substrate concentration). For example, a central composite design can identify interactions between variables. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, which are then validated experimentally. This reduces trial-and-error approaches and accelerates reaction design .

Q. How should researchers address inconsistencies in phosphatase assay data using this compound?

Contradictions may arise from enzyme impurities, substrate instability, or interference (e.g., endogenous phosphatases). To troubleshoot:

- Validate enzyme purity via SDS-PAGE.

- Test substrate stability under assay conditions (monitor spontaneous hydrolysis via blank controls).

- Use competitive inhibitors (e.g., sodium orthovanadate) to confirm enzyme specificity.

- Apply Michaelis-Menten kinetics to distinguish between substrate depletion and inhibitor effects .

Q. What advanced techniques characterize the compound’s stability and degradation products?

High-resolution mass spectrometry (HRMS) and ³¹P NMR can track phosphate group integrity. For instance, ³¹P NMR signals at δ = 7.30–7.57 ppm indicate phosphorylated intermediates. Accelerated stability studies (e.g., elevated temperature or humidity) combined with HPLC-UV analysis quantify hydrolysis rates. Triethylamine’s hygroscopic nature necessitates anhydrous storage to minimize degradation .

Q. How does the dimethylamino group influence the compound’s biochemical utility compared to analogs like 4-NPP?

The dimethylamino group enhances solubility in aqueous-organic mixtures (e.g., DMSO-buffer systems), improving substrate delivery in membrane-bound phosphatase assays. Unlike 4-nitrophenyl phosphate (4-NPP), this modification reduces aggregation in high-throughput screening. Comparative kinetic studies (e.g., , ) under identical conditions can quantify specificity differences .

Q. What computational methods predict the compound’s reactivity in novel enzymatic systems?

Density Functional Theory (DFT) calculations model the phosphate group’s electrophilicity and transition states during dephosphorylation. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to phosphatase active sites. Pair computational results with experimental mutagenesis (e.g., altering catalytic residues) to validate mechanistic hypotheses .

Methodological Notes

- Data Validation : Always include triplicate measurements and negative controls to distinguish enzymatic activity from background noise .

- Synthesis Optimization : When synthesizing derivatives, use triethylamine as a proton scavenger to minimize side reactions. Monitor reaction progress via TLC or in-situ ³¹P NMR .

- Ethical Reporting : Disclose all experimental conditions (e.g., buffer composition, temperature) to ensure reproducibility, aligning with ICReDD’s emphasis on data circulation between computational and experimental domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.